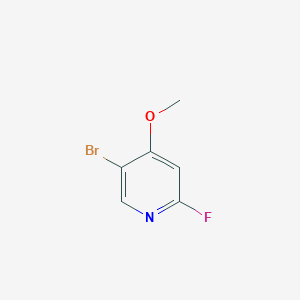

5-Bromo-2-fluoro-4-methoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-2-fluoro-4-methoxypyridine: is a heterocyclic organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, characterized by the presence of bromine, fluorine, and methoxy substituents on the pyridine ring. This compound is of interest in various fields of chemical research and industry due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing 5-Bromo-2-fluoro-4-methoxypyridine involves the Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Bromo-2-fluoro-4-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: It participates in various coupling reactions, including Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Boronic Acids: Employed in Suzuki-Miyaura coupling.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

Biaryls: Formed through coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemistry:

Biology and Medicine:

Industry:

Agrochemicals: Utilized in the synthesis of herbicides and insecticides.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-4-methoxypyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates various substitution and coupling reactions. The methoxy group further stabilizes the intermediate species formed during these reactions .

Comparación Con Compuestos Similares

- 5-Bromo-2-fluoropyridine

- 2-Bromo-5-fluoropyridine

- 4-Bromo-2-fluoro-5-methoxypyridine

Uniqueness: 5-Bromo-2-fluoro-4-methoxypyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and stability compared to other bromofluoropyridine derivatives. The presence of the methoxy group at the 4-position enhances its solubility and reactivity in various organic solvents .

Actividad Biológica

5-Bromo-2-fluoro-4-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with three substituents: bromine at the 5-position, fluorine at the 2-position, and a methoxy group at the 4-position. The molecular formula is C6H6BrFN with a molar mass of approximately 206.01 g/mol. The unique arrangement of these substituents contributes to its distinct chemical behavior and biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties, particularly as a precursor in synthesizing pyridine nucleosides related to established anticancer agents like 5-fluorouracil. Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.

Neuropharmacological Effects

The compound has also been explored for its interactions with dopamine receptors, specifically D2 and D3 receptors. These receptors play crucial roles in various neurological disorders, including schizophrenia and Parkinson's disease. Inhibition of these receptors by this compound may lead to therapeutic effects in managing symptoms associated with these conditions .

Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, which are vital for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Receptors : The compound's structure allows it to bind selectively to dopamine receptors, modulating their activity.

- Enzyme Inhibition : By inhibiting cytochrome P450 enzymes, it alters metabolic pathways that can enhance or diminish the effects of other pharmaceuticals.

- Cell Signaling Modulation : It influences pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and methoxylation reactions. A common synthetic route includes:

- Starting Materials : Utilizing pyridine derivatives as starting materials.

- Halogenation : Introduction of bromine and fluorine through electrophilic aromatic substitution.

- Methoxylation : Addition of the methoxy group via nucleophilic substitution reactions.

Study on Anticancer Activity

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated dose-dependent inhibition of cell proliferation, with some derivatives showing IC50 values comparable to established chemotherapeutics .

Neuropharmacological Assessment

A pharmacological assessment evaluated the effects of this compound on dopamine receptor activity using animal models. The findings suggested significant modulation of dopaminergic signaling pathways, which could have implications for treating neurological disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Br at 5-position, F at 2-position | Anticancer, neuropharmacological effects |

| 5-Fluoro-2-methoxy-3-methylpyridine | Methyl group at 3-position | Antitumor properties |

| 4-Bromo-5-fluoro-2-hydroxypyridine | Hydroxyl group instead of methoxy | Enhanced hydrogen bonding capabilities |

This table highlights how variations in substituent positions and types can significantly influence the biological activities of pyridine derivatives.

Propiedades

IUPAC Name |

5-bromo-2-fluoro-4-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWYVVFNEQJSBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.